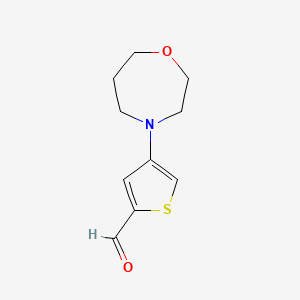
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide is a chiral compound that belongs to the class of pyrrolidine carboxylic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-Ethylpyrrolidine-2-carboxylic acid.
Hydrobromide Formation: The carboxylic acid is then reacted with hydrobromic acid to form the hydrobromide salt. This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors to handle the bulk quantities of starting materials.
Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrobromide salt.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrobromide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide: The enantiomer of the compound with different stereochemistry.
2-Methylpyrrolidine-2-carboxylic acid hydrobromide: A similar compound with a methyl group instead of an ethyl group.
2-Propylpyrrolidine-2-carboxylic acid hydrobromide: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Propriétés
Formule moléculaire |
C7H14BrNO2 |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
(2S)-2-ethylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H13NO2.BrH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1 |
Clé InChI |
SLWYSGLQYYFFBT-FJXQXJEOSA-N |
SMILES isomérique |
CC[C@]1(CCCN1)C(=O)O.Br |
SMILES canonique |
CCC1(CCCN1)C(=O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13150350.png)
![6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150352.png)

